REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([OH:10])[CH3:9].Cl[C:12]1[C:21]2[C:16](=[CH:17][C:18]([Cl:22])=[CH:19][CH:20]=2)[N:15]=[CH:14][CH:13]=1.[H-].[Na+]>CN(C=O)C.O>[Cl:22][C:18]1[CH:17]=[C:16]2[C:21]([C:12]([O:10][CH:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[F:1])[CH3:9])=[CH:13][CH:14]=[N:15]2)=[CH:20][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(C)O
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
were carefully added
|
Type
|
CUSTOM
|
Details
|
to destroy excess sodium hydride
|
Type
|
ADDITION
|
Details
|
Then the solution was poured into water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate solution was washed three times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
producing an oil that
|
Type
|
CUSTOM
|
Details
|
crystallized from heptane/ethyl acetate
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)OC(C)C1=C(C=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |